N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide typically involves the reaction of 1-pentyl-1H-benzimidazole with a suitable furan-2-carboxylic acid derivative. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted furan derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. This compound may also exert its effects by modulating signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-1,3-benzodiazol-2-yl)propyl]furan-2-carboxamide
- 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene
Uniqueness
N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide stands out due to its unique structural features, which combine the benzimidazole and furan moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H25N3O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[3-(1-pentylbenzimidazol-2-yl)propyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H25N3O2/c1-2-3-6-14-23-17-10-5-4-9-16(17)22-19(23)12-7-13-21-20(24)18-11-8-15-25-18/h4-5,8-11,15H,2-3,6-7,12-14H2,1H3,(H,21,24) |
InChI Key |
ZRPHMPAMUBXFGP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.